molecular formula C9H11NO3 B1388850 methyl 4-propionyl-1H-pyrrole-2-carboxylate CAS No. 1135282-93-7

methyl 4-propionyl-1H-pyrrole-2-carboxylate

Cat. No. B1388850
M. Wt: 181.19 g/mol
InChI Key: GMDIDIYLWBUNEW-UHFFFAOYSA-N
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Description

“Methyl 4-propionyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO3 . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “methyl 4-propionyl-1H-pyrrole-2-carboxylate” can be represented by the InChI code: 1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“Methyl 4-propionyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 181.19 .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pharmaceutical Applications

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Antioxidant Activity

    • The new Py-2-C, methyl 2-[2-formyl-5-(hydroxymethyl)-1 H-pyrrol-1-yl]propanoate (78), and three known Py-2-Cs (3, 4, and 37) isolated from a Goji berry-contaminated commercial sample of African mango were tested for hydroxyl radical scavenging activity and quinone-reductase (QR) induction activity .

Safety And Hazards

“Methyl 4-propionyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 4-propanoyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDIDIYLWBUNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-propionyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Aronov, Q Tang, G Martinez-Botella… - Journal of medicinal …, 2009 - ACS Publications
The Ras/Raf/MEK/ERK signal transduction, an oncogenic pathway implicated in a variety of human cancers, is a key target in anticancer drug design. A novel series of pyrimidylpyrrole …
Number of citations: 181 pubs.acs.org

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